molecular formula C11H9BrN2O2S B5527738 2-(2-bromophenoxy)-N-1,3-thiazol-2-ylacetamide

2-(2-bromophenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5527738
M. Wt: 313.17 g/mol
InChI Key: WIBGNGPZQYEWCQ-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-1,3-thiazol-2-ylacetamide is a compound involved in the synthesis of various pharmaceuticals and organic molecules. Its significance lies in its potential for forming biologically active derivatives.

Synthesis Analysis

This compound can be synthesized through a series of reactions starting from simpler organic compounds. For instance, Fuloria et al. (2014) describe a process involving esterification, hydrazination, and cyclization to produce related thiazolidinone derivatives (Fuloria, Fuloria, & Gupta, 2014). Another study by Liao et al. (2017) demonstrates the synthesis of related phenoxy-N-thiazol acetamide derivatives through reactions with phenoxyacetyl chloride and intermediate thiazolamines (Liao, Zhou, Xiao, Xie, & Jin, 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be elucidated using spectroscopic methods such as NMR, IR, and MS. For example, Zhao et al. (2003) determined the crystal structure of a related compound through X-ray diffraction, highlighting the importance of these techniques in understanding the molecular structure (Zhao, Li, & Yang, 2003).

Chemical Reactions and Properties

2-(2-bromophenoxy)-N-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, forming a range of derivatives with different biological activities. For instance, Abbasi et al. (2018) discuss the reaction of a similar electrophilic compound with 1,3,4-oxadiazoles to obtain bi-heterocycles (Abbasi, Ramzan, Rehman, Siddiqui, Shah, Hassan, Seo, Ashraf, Mirza, & Ismail, 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding its behavior in different environments and reactions. Gabriele et al. (2006) describe the synthesis of related derivatives, emphasizing the importance of physical properties in the characterization process (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other compounds, are crucial for its application in synthesis and drug design. For example, Ramzan et al. (2018) synthesized related bi-heterocycles and evaluated their enzyme inhibition potential, demonstrating the diverse chemical properties of these compounds (Ramzan, Abbasi, Rehman, Siddiqui, Shah, Ashraf, Mirza, & Ismail, 2018).

properties

IUPAC Name

2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-8-3-1-2-4-9(8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBGNGPZQYEWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide

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